Mal-amino-sulfo

Descripción

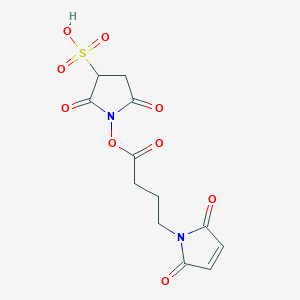

The exact mass of the compound 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVQHWMSQLWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158018-81-6 | |

| Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Maleimide-Thiol Conjugation: Mechanism, Optimization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maleimide-thiol conjugation reaction, a cornerstone of bioconjugation chemistry. It delves into the core mechanism, influencing factors, potential side reactions, and its critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge required for the successful design and execution of maleimide-thiol conjugation strategies.

The Core Mechanism: A Michael Addition Reaction

The conjugation of a maleimide (B117702) to a thiol-containing molecule proceeds through a nucleophilic Michael addition reaction.[1][2] The process is initiated by the deprotonated thiol group, the thiolate anion, which acts as a potent nucleophile. This thiolate attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[3] This leads to the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4]

The high reactivity of the maleimide's double bond is attributed to the electron-withdrawing effect of the two adjacent carbonyl groups and the inherent ring strain.[5] This reaction is highly selective for thiols, particularly within a specific pH range, making it a favored method for the site-specific modification of biomolecules, most commonly at cysteine residues.[3]

Key Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several reaction parameters. Careful optimization of these factors is crucial for achieving high yields and minimizing side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3] Within this range, a sufficient concentration of the reactive thiolate anion is present to ensure a rapid reaction, while the competing reaction with amines (e.g., lysine (B10760008) residues) is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

-

Below pH 6.5: The concentration of the nucleophilic thiolate anion decreases as the thiol group becomes protonated, leading to a significantly slower reaction rate.

-

Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity.[3] Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH.[3]

Temperature and Reaction Time

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are generally faster, often reaching completion within 30 minutes to 2 hours. For sensitive biomolecules, performing the reaction overnight at 4°C can minimize potential degradation.

Reactant Concentration and Molar Ratio

A molar excess of the maleimide-functionalized reagent is typically used to drive the reaction towards completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[6] However, the optimal ratio can vary depending on the specific reactants and their steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[7]

Potential Side Reactions and Instability of the Conjugate

While the maleimide-thiol reaction is robust, several side reactions can occur, and the resulting thiosuccinimide linkage can exhibit instability under certain conditions.

Hydrolysis of the Maleimide Ring

In aqueous solutions, particularly at pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[3] This hydrolysis is a significant concern as it inactivates the maleimide, rendering it incapable of reacting with a thiol. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[3]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed in the thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in the physiological environment.[2] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects and reduced efficacy of the intended conjugate.[8] The half-life of thiosuccinimide adducts in the presence of glutathione can range from 20 to 80 hours.[2]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[9][10] This rearrangement is pH-dependent, occurring more rapidly at or above physiological pH.[9] While this can be an unintended side reaction, the resulting thiazine linkage has been shown to be more stable against thiol exchange than the original thiosuccinimide.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol conjugation and its side reactions.

Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: Reaction Conditions and Conjugation Efficiency for Specific Examples

| Thiol-containing Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency |

| cRGDfK peptide | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4%[7] |

| 11A4 nanobody | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12%[7] |

Table 3: Stability of Thiosuccinimide Adducts

| Adduct | Condition | Half-life |

| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | ~19 hours[2] |

| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione | ~337 hours[2] |

| Maleimide-cysteine adducts | In cells | Disappeared |

| Iodoacetate-cysteine adducts | In cells | Stable |

Table 4: Kinetics of Thiazine Rearrangement of CGF-MPA Conjugate

| pH | Thiazine Formation after 24 hours |

| 5.0 | 0.1%[9] |

| 7.3 | ~70%[9] |

| 8.4 | ~90%[9] |

Table 5: Hydrolysis of 8-arm-PEG10k-maleimide

| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) |

| 7.4 | 20 | 1.24 x 10⁻⁵[1] |

| 7.4 | 37 | 6.55 x 10⁻⁵[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to maleimide-thiol conjugation.

Protocol for Protein Labeling with a Maleimide-Functionalized Dye

This protocol describes a general procedure for conjugating a fluorescent dye maleimide to a thiol-containing protein.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized fluorescent dye

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Sephadex® G-25 desalting column

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-60 minutes at room temperature.[12]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the (reduced) protein solution. Flush the reaction vial with inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the resulting conjugate using a Sephadex® G-25 desalting column to remove excess, unreacted maleimide dye and reducing agent.[12]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

Protocol for Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for creating an ADC by conjugating a maleimide-functionalized drug to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-functionalized drug-linker

-

Reducing agent (e.g., Dithiothreitol - DTT or TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography - SEC or hydrophobic interaction chromatography - HIC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Procedure:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This is typically done by incubating the antibody with a controlled amount of a reducing agent like DTT or TCEP. The extent of reduction determines the number of available conjugation sites.

-

Drug-Linker Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The reaction is typically carried out at a controlled temperature and pH (e.g., pH 7.4).

-

Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

-

Purification: Purify the ADC from unreacted drug-linker, unconjugated antibody, and other reaction components using chromatographic techniques such as SEC or HIC.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability. This is often done using techniques like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry (MS).[13][14]

Protocol for Quantification of Free Thiols using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups in a sample.

Materials:

-

Ellman's Reagent Solution

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

Thiol standard (e.g., cysteine or N-acetylcysteine)

-

Spectrophotometer

Procedure:

-

Prepare Standard Curve: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

-

Sample Preparation: Dilute the thiol-containing sample in the reaction buffer.

-

Reaction: Add Ellman's Reagent Solution to both the standards and the samples. A yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), is formed upon reaction with a thiol.

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.

-

Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in the sample.[15]

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Core mechanism of maleimide-thiol conjugation and its major side reactions.

Caption: A typical experimental workflow for the development of an Antibody-Drug Conjugate (ADC).

Conclusion

The maleimide-thiol conjugation reaction is a powerful and versatile tool in the arsenal (B13267) of bioconjugation chemists and drug development professionals. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Bioconjugation Chemistry for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, such as a protein.[1] This powerful and versatile technology has become indispensable in a myriad of scientific disciplines, including chemical biology, medicine, and materials science. By attaching synthetic molecules like drugs, polymers, or imaging agents to proteins, researchers can create novel molecular entities with tailored properties and functions.[2] This guide provides a comprehensive overview of the core principles of protein bioconjugation, with a focus on the chemical methods, experimental protocols, and applications relevant to researchers and professionals in drug development.

The ability to specifically modify proteins opens up vast possibilities, from developing targeted therapeutics like antibody-drug conjugates (ADCs) to creating sophisticated diagnostic tools and elucidating complex biological processes.[3][4] The choice of bioconjugation strategy is critical and depends on several factors, including the target protein, the nature of the molecule to be conjugated, and the desired properties of the final bioconjugate. This guide will delve into the most common and effective methods for protein modification, providing detailed protocols and quantitative data to aid in the selection and implementation of the most suitable approach for a given research objective.

Core Principles of Protein Bioconjugation

The fundamental principle of protein bioconjugation lies in the selective reaction between a functional group on the protein and a complementary reactive group on the molecule to be attached. The most commonly targeted residues for bioconjugation are those with unique chemical reactivity, such as lysine (B10760008) and cysteine.[5] Additionally, the N-terminus, C-terminus, and carbohydrate moieties of glycoproteins offer opportunities for site-specific modification.[6][7][8] A more advanced strategy involves the incorporation of unnatural amino acids with bioorthogonal functional groups, allowing for highly specific and controlled conjugation.[9][]

Key Considerations for a Bioconjugation Strategy:

-

Specificity and Selectivity: The reaction should ideally target a single, desired site on the protein to ensure a homogeneous product with consistent properties.[11]

-

Reaction Conditions: The conjugation reaction should proceed under mild conditions (physiological pH, aqueous environment, and ambient temperature) to maintain the protein's structure and function.[12]

-

Stability of the Conjugate: The resulting covalent bond should be stable under physiological conditions to ensure the bioconjugate remains intact until it reaches its target.[13][14]

-

Impact on Protein Function: The modification should not adversely affect the biological activity of the protein.

Common Bioconjugation Chemistries

The following sections detail the most widely used chemical reactions for protein bioconjugation, including their mechanisms, advantages, and limitations.

Lysine-Targeted Bioconjugation

Lysine residues, with their primary amine side chains, are abundant and often exposed on the protein surface, making them readily accessible for modification.[15][16]

N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common reagents for targeting lysine residues. They react with the primary amine of lysine to form a stable amide bond.[1][15]

-

Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS.

-

Advantages: The reaction is relatively simple and efficient.[17]

-

Limitations: The high abundance of lysine residues can lead to a heterogeneous mixture of conjugates with varying numbers of modifications per protein and different modification sites.[15]

Caption: Reaction of a protein's lysine residue with an NHS ester.

Cysteine-Targeted Bioconjugation

Cysteine residues are less abundant than lysine and their thiol side chains are highly nucleophilic, making them ideal targets for site-specific modification.[18][19]

Maleimides: Maleimides are the most common reagents for cysteine modification. They react with the thiol group of cysteine via a Michael addition reaction to form a stable thioether bond.[12][]

-

Mechanism: The nucleophilic thiol group of cysteine attacks the double bond of the maleimide (B117702) ring.

-

Advantages: The reaction is highly selective for cysteine and proceeds rapidly under mild conditions.[12]

-

Limitations: The resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. The protein of interest must have an accessible cysteine residue, which may require protein engineering.[12]

Caption: Reaction of a protein's cysteine residue with a maleimide.

N-Terminal and C-Terminal Modification

Targeting the unique reactivity of the protein's termini allows for the generation of highly homogeneous bioconjugates.

N-Terminal Modification: The lower pKa of the N-terminal α-amine compared to the ε-amine of lysine allows for selective modification under controlled pH conditions.[21] Pyridoxal-5'-phosphate (PLP) can be used to mediate a transamination reaction at the N-terminus, introducing a ketone handle for subsequent oxime ligation.[18][22][23][24]

C-Terminal Modification: C-terminal modification often involves enzymatic approaches or chemical methods that activate the C-terminal carboxyl group.[7][11][21][25][26][][28] Native chemical ligation (NCL) is a powerful technique for ligating a C-terminal thioester with an N-terminal cysteine.[8]

Glycan-Targeted Bioconjugation

Glycoproteins possess carbohydrate moieties that can be chemically modified to introduce unique reactive handles.[][29][30][31][32]

Periodate (B1199274) Oxidation: Mild oxidation with sodium periodate can selectively cleave the cis-diol groups of sialic acids to generate aldehydes, which can then be reacted with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[5][8][33][34][35]

Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups (e.g., azides, alkynes) provides a powerful tool for precise protein modification.[9][][12][36] These UAAs can be introduced into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon (e.g., the amber stop codon, UAG).[12][37] The bioorthogonal handle can then be specifically reacted with a complementary functional group on the molecule of interest via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[]

Quantitative Data on Bioconjugation Reactions

The efficiency and stability of bioconjugation reactions are critical for the successful development of protein conjugates. The following tables summarize key quantitative parameters for some of the most common bioconjugation chemistries.

| Reaction Chemistry | Target Residue | Typical pH | Typical Reaction Time | Typical Molar Excess of Reagent | Bond Stability | Reference(s) |

| NHS Ester Acylation | Lysine | 7.2 - 8.5 | 1 - 4 hours | 5 - 20 fold | Stable Amide Bond | [15][38] |

| Maleimide Alkylation | Cysteine | 6.5 - 7.5 | 1 - 4 hours | 10 - 20 fold | Stable Thioether Bond (potential for retro-Michael) | [39] |

| PLP-mediated Transamination | N-terminus | ~6.5 | 4 - 20 hours | 10 mM PLP | Stable Oxime/Hydrazone after subsequent ligation | [18][22] |

| Periodate Oxidation/Oxime Ligation | Sialic Acid | 5.5 - 7.4 | 30 min (oxidation), 1-2 hours (ligation) | 1-10 mM Periodate | Stable Oxime Bond | [5][33][34] |

| Sortase-Mediated Ligation | C-terminus (LPXTG) | 7.0 - 8.5 | 1 - 4 hours | 1 - 5 fold | Stable Amide Bond | [2][7][40] |

Experimental Protocols

This section provides detailed, step-by-step protocols for key bioconjugation experiments.

Protocol 1: Labeling of a Protein with an NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label (e.g., fluorescent dye)

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column for purification

-

Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

-

Labeling Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold). b. Add the NHS ester solution to the protein solution while gently vortexing. c. Incubate the reaction at room temperature for 1-4 hours, protected from light if the label is photosensitive.

-

Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Caption: Workflow for labeling a protein with an NHS ester.

Protocol 2: Cysteine-Maleimide Conjugation

Materials:

-

Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Maleimide-functionalized molecule

-

Anhydrous DMSO or DMF

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Size-exclusion chromatography column

-

Protein Preparation: Dissolve or dialyze the protein into a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

-

Reduction of Disulfides (Optional): If the cysteine residue(s) are oxidized, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Maleimide Solution Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: a. Add the maleimide solution to the protein solution to achieve a 10-20 fold molar excess. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light if necessary.

-

Purification: Remove unreacted maleimide by size-exclusion chromatography.

Caption: Workflow for cysteine-maleimide conjugation.

Protocol 3: Sortase-Mediated Ligation

Materials:

-

Protein of interest with a C-terminal LPXTG motif

-

Oligoglycine-functionalized molecule (e.g., GGG-payload)

-

Sortase A enzyme (e.g., pentamutant for enhanced activity)

-

Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

-

Purification system (e.g., Ni-NTA for His-tagged sortase removal)

-

Reactant Preparation: Prepare solutions of the LPXTG-protein, oligoglycine-payload, and Sortase A in the reaction buffer.

-

Ligation Reaction: a. Combine the LPXTG-protein and oligoglycine-payload in a 1:1 to 1:5 molar ratio. b. Add Sortase A to a final concentration of 1-10 µM. c. Incubate at room temperature for 1-4 hours.

-

Purification: Remove the Sortase A enzyme (e.g., by affinity chromatography if it is His-tagged) and any unreacted starting materials.

Caption: Workflow for sortase-mediated protein ligation.

Applications in Drug Development

Bioconjugation chemistry is a cornerstone of modern drug development, enabling the creation of highly targeted and effective therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[3][4][16][30] The antibody directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The choice of bioconjugation chemistry is critical for the efficacy and safety of an ADC, as it influences the drug-to-antibody ratio (DAR) and the stability of the conjugate in circulation.[30] Both lysine and cysteine-based conjugation strategies are widely used in the development of ADCs.[3][][30]

Caption: General workflow for the synthesis of an antibody-drug conjugate.

PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which reduces renal clearance and enhances their stability.

Conclusion

Bioconjugation chemistry provides a powerful toolkit for the precise modification of proteins, enabling the development of novel therapeutics, diagnostics, and research tools. The selection of an appropriate bioconjugation strategy requires careful consideration of the target protein, the desired properties of the conjugate, and the specific application. As the field continues to evolve, new and more sophisticated bioconjugation methods are being developed, offering even greater control over protein modification and paving the way for the next generation of protein-based technologies. This guide has provided a comprehensive overview of the core principles and methodologies in protein bioconjugation, with the aim of equipping researchers and drug development professionals with the knowledge to effectively apply these techniques in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 5. biotium.com [biotium.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrochemically Enabled C-Terminal Peptide Modifications | Springer Nature Experiments [experiments.springernature.com]

- 12. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 13. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. escopharma.com [escopharma.com]

- 17. interchim.fr [interchim.fr]

- 18. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 22. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 28. jpt.com [jpt.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 31. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]

- 35. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. glenresearch.com [glenresearch.com]

- 37. biotium.com [biotium.com]

- 38. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]

- 39. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 40. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]

- 41. mascogroup.com [mascogroup.com]

- 42. youtube.com [youtube.com]

An In-Depth Technical Guide to the Maleimide Reaction with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the maleimide (B117702) reaction with cysteine residues, a cornerstone of bioconjugation chemistry. It delves into the core mechanism, influencing factors, potential side reactions, and detailed experimental protocols, presenting quantitative data in a structured format for easy comparison. This resource is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this powerful conjugation strategy.

Core Principles of the Maleimide-Cysteine Reaction

The reaction between a maleimide and the thiol group of a cysteine residue is a highly efficient and selective covalent modification technique.[1] It is widely employed for labeling proteins, peptides, and other biomolecules with probes, tags, or therapeutic agents.[]

Reaction Mechanism: Michael Addition

The underlying mechanism is a Michael addition, where the nucleophilic thiol group of a cysteine attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[1][3] This reaction forms a stable thioether bond, specifically a succinimidyl thioether linkage.[][3] This reaction is often classified as a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[3][4]

dot

Caption: The Michael addition reaction between a cysteine thiol and a maleimide.

Reaction Kinetics and Selectivity

The maleimide-thiol reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity for cysteine residues over other amino acids like lysine (B10760008).[4][] The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.[7]

Factors Influencing the Reaction

Several parameters must be carefully controlled to ensure the efficiency and specificity of the maleimide-cysteine conjugation.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range is 6.5-7.5, which balances the nucleophilicity of the thiol group with the stability of the maleimide ring.[4][5]

-

Below pH 6.5: The reaction rate slows as the thiol group becomes more protonated and less nucleophilic.[7]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid.[5] Furthermore, competitive reaction with primary amines (e.g., lysine residues) becomes more significant, reducing the selectivity for thiols.[4]

Temperature and Time

The reaction can be performed at room temperature (20-25°C) or at 4°C.[7] Reactions at room temperature are faster, typically proceeding to completion in 1-2 hours, while reactions at 4°C may require an overnight incubation.[7][8] The choice of temperature often depends on the stability of the protein being labeled.

Molar Ratio of Reactants

A molar excess of the maleimide reagent is generally used to ensure complete labeling of the available thiol groups.[9][10] A 10 to 20-fold molar excess of maleimide to thiol is a common starting point, although the optimal ratio may need to be determined empirically for each specific protein and label.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the maleimide-cysteine reaction.

Table 1: General Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [4][11] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [11] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [11] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [10] |

| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [7] |

Table 2: Reaction Kinetics and pH Dependence

| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |

| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [12] |

| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability. | [4] |

| > 7.5 | Increased rate of side reactions | Increased hydrolysis of maleimide and reaction with amines. | [4][5] |

Potential Side Reactions and Stability Issues

While the maleimide-cysteine reaction is robust, several side reactions and stability concerns must be considered, particularly in the context of developing therapeutic agents like antibody-drug conjugates (ADCs).

dot```dot digraph "Side_Reactions_and_Stability" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335", fontcolor="#202124"];

Maleimide [label="Maleimide Reagent"]; Thiol [label="Cysteine Thiol"]; Conjugate [label="Thiosuccinimide Adduct", fillcolor="#FBBC05"]; HydrolyzedMaleimide [label="Inactive Maleamic Acid"]; ReformedMaleimide [label="Reformed Maleimide"]; OtherThiol [label="Other Thiol (e.g., Albumin)"]; MigratedPayload [label="Migrated Payload (Off-target)"]; HydrolyzedAdduct [label="Stable Ring-Opened Adduct"]; NTerminalCys [label="N-Terminal Cysteine"]; Thiazine [label="Thiazine Rearrangement"];

Maleimide -> HydrolyzedMaleimide [label="Hydrolysis\n(High pH)"]; Thiol -> Conjugate [label="Desired Reaction", color="#34A853"]; Maleimide -> Conjugate [color="#34A853"]; Conjugate -> ReformedMaleimide [label="Retro-Michael Reaction"]; ReformedMaleimide -> MigratedPayload [label="Reaction with Other Thiol"]; OtherThiol -> MigratedPayload; Conjugate -> HydrolyzedAdduct [label="Hydrolysis (Stabilization)"]; NTerminalCys -> Thiazine [label="Rearrangement (High pH)"]; Conjugate -> Thiazine; }

Caption: A typical experimental workflow for maleimide-cysteine conjugation.

Materials and Reagents

-

Protein containing cysteine residue(s)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug linker)

-

Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5. [11]Avoid buffers containing thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). [10][11]* Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure

-

Protein Preparation : a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. [7]Degassing is crucial to prevent the re-oxidation of thiols. [7]

-

Reduction of Disulfide Bonds (if necessary) : a. Cysteine residues involved in disulfide bonds are unreactive towards maleimides. [11] b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. [7] c. Incubate for 20-30 minutes at room temperature. TCEP is often preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed prior to the addition of the maleimide reagent. [10]

-

Preparation of Maleimide Stock Solution : a. Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a concentration of ~10 mM. [8][10] b. Vortex briefly to ensure the reagent is fully dissolved. [8]

-

Conjugation Reaction : a. Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). [8] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label. [8]

-

Purification of the Conjugate : a. After the incubation period, remove the excess, unreacted maleimide reagent to stop the reaction. [7] b. Purification can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC. [7]The choice of method will depend on the properties of the protein and the conjugate. [7]

-

Characterization of the Conjugate : a. Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated to each protein molecule. [7]This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength. [7] b. Further characterization by mass spectrometry can confirm the conjugation and the homogeneity of the product. [7]

-

Storage of the Conjugate : a. For short-term storage, keep the purified conjugate at 2-8°C, protected from light. [13] b. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) or a stabilizer such as BSA and store at -20°C or -80°C. [10][13]

Applications in Research and Drug Development

The specificity and efficiency of the maleimide-cysteine reaction have made it an invaluable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a dominant method for attaching potent cytotoxic drugs to antibodies for targeted cancer therapy. [1][]The stability of the linkage is a critical parameter for the efficacy and safety of these therapeutics. [14]* Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other tags enables detailed studies of protein function, localization, and interaction. [1]* PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their solubility, stability, and pharmacokinetic profiles. []* Surface Functionalization: Immobilizing proteins or peptides onto surfaces, nanoparticles, or beads for applications in biosensors, diagnostics, and material science. [1]* Redox Signaling Probes: Maleimide-based probes are used to study redox signaling pathways by selectively labeling cysteine residues that are in a reduced state.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. biotium.com [biotium.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Sulfo Group in Crosslinker Solubility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of the sulfo group and its pivotal role in modulating the solubility and utility of crosslinking agents. By understanding these principles, researchers can strategically select the appropriate crosslinker to achieve specific experimental outcomes, from mapping cell-surface protein interactions to stabilizing therapeutic protein complexes.

The Fundamental Chemistry of the Sulfo Group

The sulfonic acid group (–SO₃H), and its corresponding anion, the sulfonate group (–SO₃⁻), is a highly polar functional group. Its defining characteristic is its ability to significantly enhance the water solubility of organic molecules.[1][2] This property stems from several key chemical features:

-

High Polarity and Ionization: Sulfonic acids are strong acids, meaning they readily deprotonate in aqueous solutions to form the negatively charged sulfonate anion.[3][4] This charge, combined with the polar nature of the sulfur-oxygen bonds, allows the group to form strong ion-dipole and hydrogen-bonding interactions with water molecules.[5][3]

-

Aqueous Solubility: These strong interactions with water disrupt the hydrogen-bonding network of water less than a non-polar group would, allowing the molecule to dissolve readily. The introduction of a sulfonate group can increase a compound's aqueous solubility by several orders of magnitude.[1][6]

The practical consequence for a crosslinker is transforming a molecule that must be dissolved in an organic solvent, like DMSO or DMF, into one that is freely soluble in aqueous buffers such as PBS.[7][8][9]

Impact on Crosslinker Characteristics: Solubility and Membrane Permeability

The addition of one or more sulfo groups to a crosslinker backbone has two profound and interconnected effects on its functionality:

-

Enhanced Water Solubility: As established, the primary role of the sulfo group is to confer hydrophilicity.[7] This eliminates the need for organic solvents, which can be detrimental to protein structure and function, allowing crosslinking reactions to be performed under gentle, physiologically relevant aqueous conditions.[7]

-

Membrane Impermeability: The permanent negative charge of the sulfonate group prevents the crosslinker from passively diffusing across the hydrophobic lipid bilayer of a cell membrane.[7][8] This characteristic is not a side effect but a critical feature that enables researchers to selectively target proteins on the exterior of a cell. In contrast, their non-sulfonated, lipophilic counterparts can freely enter the cell and crosslink intracellular proteins.[8]

These two features dictate the experimental design and the type of information that can be obtained.

Quantitative Data: A Tale of Two Crosslinkers

To illustrate the dramatic effect of sulfonation, this section compares the solubility of common crosslinkers with their sulfonated analogs. The most classic example is the comparison between DSS (Disuccinimidyl suberate) and its water-soluble counterpart, BS3 (Bis(sulfosuccinimidyl) suberate).[7][8][10]

| Crosslinker Pair | Parent Crosslinker | Sulfonated Analog | Parent Solubility | Sulfonated Solubility | Key Application Difference |

| DSS / BS3 | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Water-insoluble; requires DMSO/DMF for dissolution.[8][9] | Water-soluble up to ~100 mM.[8] | Intracellular vs. Cell-Surface Crosslinking.[8][11] |

| SMCC / Sulfo-SMCC | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Water-insoluble; requires DMSO/DMF for dissolution.[12] | Soluble in water up to ~5 mg/mL.[13] | Intracellular vs. Cell-Surface Heterobifunctional Conjugation.[14] |

| NHS / Sulfo-NHS | NHS (N-hydroxysuccinimide) | Sulfo-NHS (N-Hydroxysulfosuccinimide) | Soluble in aqueous and organic solvents.[15] | Preserves or increases water-solubility of the target molecule.[15][16] | Modifying carboxyl groups while maintaining solubility of the target molecule.[16] |

Data compiled from manufacturer datasheets and chemical databases.[8][12][13][15][16]

Experimental Design: Choosing the Right Tool for the Job

The decision to use a sulfo- versus a non-sulfo-crosslinker is a critical step in experimental design, driven entirely by the scientific question being asked.

-

To study cell-surface receptor interactions: A membrane-impermeable, water-soluble crosslinker like BS3 or Sulfo-SMCC is essential. It will only covalently link proteins that are exposed on the outer surface of the plasma membrane.[7][17]

-

To capture intracellular protein complexes: A membrane-permeable crosslinker like DSS is required. It must first be dissolved in an organic solvent before being added to the cell suspension, after which it will diffuse into the cell to crosslink cytosolic or organellar proteins.[8]

// Nodes start [label="Define Experimental Goal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; q1 [label="Targeting Cell Surface\nProteins?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; sulfo [label="Use Sulfo-Crosslinker\n(e.g., BS3, Sulfo-SMCC)\n\n✓ Water Soluble\n✓ Membrane Impermeable", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; nonsulfo [label="Use Standard Crosslinker\n(e.g., DSS, SMCC)\n\n✓ Organic Solvent Soluble\n✓ Membrane Permeable", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; q2 [label="Targeting Intracellular\nProteins?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; end_sulfo [label="Analysis of\nCell-Surface Complexes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_nonsulfo [label="Analysis of\nIntracellular Complexes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sulfo [label=" Yes"]; q1 -> q2 [label=" No"]; q2 -> nonsulfo [label=" Yes"]; sulfo -> end_sulfo; nonsulfo -> end_nonsulfo; } Caption: Crosslinker selection based on target protein location.

Experimental Protocols

Below are detailed methodologies for common applications of sulfonated crosslinkers.

This two-step protocol first activates an amine-containing protein (e.g., an antibody) with the Sulfo-SMCC crosslinker, then reacts the activated protein with a sulfhydryl-containing molecule on the cell surface.

A. Materials

-

Amine-containing Protein (Protein-NH₂): e.g., Antibody at 1-10 mg/mL.

-

Sulfo-SMCC Crosslinker.[18]

-

Conjugation Buffer: Amine- and sulfhydryl-free buffer, e.g., 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.2-7.5 (PBS).[14]

-

Desalting Column (e.g., Zeba™ Spin Desalting Column).

-

Target cells with surface sulfhydryl groups (Protein-SH).

B. Procedure

-

Reagent Preparation: Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[18] Immediately before use, dissolve Sulfo-SMCC in water or 50 mM sodium phosphate buffer to a concentration of ~10 mg/mL.[18] Note: Dissolve the crosslinker in water before adding it to high-salt buffers to ensure complete solubility.[18]

-

Activation of Protein-NH₂:

-

Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC solution to your Protein-NH₂ sample in Conjugation Buffer.[14][18] The optimal molar excess depends on the protein concentration and must be determined empirically.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

-

-

Removal of Excess Crosslinker:

-

Immediately following incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[12] This step is crucial to prevent the crosslinker from reacting with the target in the next step.

-

-

Conjugation to Target Cells (Protein-SH):

-

Quenching and Analysis:

-

Quench the reaction by adding a final concentration of 20-50 mM Tris or Glycine.

-

Wash the cells to remove unreacted protein.

-

The cells are now ready for downstream analysis, such as flow cytometry, microscopy, or cell lysis followed by western blotting to confirm conjugation.

-

This simple protocol allows for a qualitative or semi-quantitative assessment of a crosslinker's solubility in a standard aqueous buffer.

A. Materials

-

Crosslinker A (e.g., DSS powder)

-

Crosslinker B (e.g., BS3 powder)

-

Aqueous Buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

B. Procedure

-

Preparation: Label two sets of microcentrifuge tubes for DSS and BS3.

-

Attempted Aqueous Dissolution:

-

Weigh 2 mg of DSS and 2 mg of BS3 into their respective tubes.[8]

-

Add 200 µL of the aqueous buffer to each tube. This creates a target concentration of 10 mg/mL.

-

Vortex both tubes vigorously for 30 seconds.

-

Observe the tubes. The BS3 should dissolve completely, resulting in a clear solution.[8] The DSS will remain as an insoluble suspension.[8] This demonstrates the fundamental difference in water solubility.

-

-

Organic Solvent Dissolution (for the insoluble crosslinker):

-

Take the tube with the DSS suspension.

-

Add 200 µL of DMSO and vortex. The DSS should now dissolve completely, forming a clear stock solution.[9]

-

References

- 1. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]

- 2. Sulfonate improves water solubility and cell selective toxicity and alters the lysozyme binding activity of half sandwich Rh(iii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Sulfonate - Wikipedia [en.wikipedia.org]

- 5. chemneo.com [chemneo.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. interchim.fr [interchim.fr]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. proteochem.com [proteochem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling using Sulfo-SMCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are heterobifunctional crosslinkers widely employed in bioconjugation.[1][2] These reagents are instrumental in creating stable conjugates, such as antibody-drug conjugates (ADCs), by covalently linking two molecules.[3][4] The key structural features of Sulfo-SMCC are an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[5] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of an antibody) to form a stable amide bond, while the maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[2][6] The presence of a sulfonate group on the NHS ring of Sulfo-SMCC imparts water solubility, allowing for conjugation reactions in aqueous solutions without the need for organic solvents that can be detrimental to protein structure.[1][5]

This document provides a detailed protocol for the two-step labeling of antibodies with a thiol-containing molecule using Sulfo-SMCC.

Chemical Reaction Pathway

The conjugation process using Sulfo-SMCC follows a two-step reaction. First, the amine-containing antibody is reacted with Sulfo-SMCC to create a maleimide-activated antibody. Following the removal of excess crosslinker, the maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl group.[6][7]

Caption: Chemical reaction scheme for antibody conjugation using Sulfo-SMCC.

Experimental Workflow

The overall workflow for antibody labeling with Sulfo-SMCC involves a series of sequential steps from antibody preparation to final conjugate purification and analysis.

Caption: Overall workflow for antibody labeling using Sulfo-SMCC.

Data Presentation: Reaction Parameters

Successful antibody conjugation with Sulfo-SMCC is dependent on several critical parameters which are summarized in the tables below.

Table 1: Recommended Molar Excess of Sulfo-SMCC for Antibody Activation

| Antibody Concentration | Molar Excess of Sulfo-SMCC (Sulfo-SMCC:Antibody) |

| < 1 mg/mL | 40-80 fold |

| 1-4 mg/mL | 20-fold |

| 5-10 mg/mL | 5 to 10-fold |

Note: More dilute protein solutions require a greater molar excess of the crosslinker to achieve sufficient activation.[6][7] Empirical testing is necessary to determine the optimal ratio for a specific application.[7]

Table 2: Key Reaction Conditions

| Step | Parameter | Recommended Range/Value | Notes |

| Antibody Activation | pH | 7.0 - 9.0 | NHS esters react with primary amines in this pH range.[2][7] |

| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | The reaction rate is not highly temperature-sensitive.[8] | |

| Conjugation | pH | 6.5 - 7.5 | Maleimides react with sulfhydryl groups in this pH range.[2][7] |

| Incubation Time | 30-40 minutes at Room Temperature or >2 hours at 4°C | Reactions are typically complete within this timeframe.[8] |

Experimental Protocols

Materials

-

Antibody (in an amine-free buffer)

-

Sulfo-SMCC

-

Thiol-containing molecule (e.g., drug, peptide, or label)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2. Other amine- and sulfhydryl-free buffers at pH 6.5-7.5 are also suitable.[7] The addition of 1-5 mM EDTA is recommended to prevent disulfide bond formation.[7]

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Protocol 1: Antibody Activation with Sulfo-SMCC

-

Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.[4] Ensure the buffer is free from primary amines such as Tris.[4]

-

Sulfo-SMCC Preparation : Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[8] Sulfo-SMCC is moisture-sensitive and should be equilibrated to room temperature before opening.[8]

-

Activation Reaction : Add the calculated amount of Sulfo-SMCC solution to the antibody solution. The molar ratio of Sulfo-SMCC to antibody should be determined based on the antibody concentration (see Table 1).

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9]

-

Removal of Excess Sulfo-SMCC : Immediately following incubation, remove the unreacted Sulfo-SMCC using a desalting column pre-equilibrated with Conjugation Buffer.[4] This step is critical to prevent the quenching of the thiol-containing molecule in the subsequent step.[4]

Protocol 2: Conjugation of Maleimide-Activated Antibody with a Thiol-Containing Molecule

-

Thiol-Containing Molecule Preparation : Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule contains disulfide bonds, they may need to be reduced to generate free thiols using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before conjugation.[1]

-

Conjugation Reaction : Add the thiol-containing molecule to the purified maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.

-

Incubation : Incubate the reaction mixture at room temperature for 30-40 minutes or for over 2 hours at 4°C.[8]

-

Quenching (Optional) : The reaction can be stopped by adding a quenching reagent such as cysteine.[9]

Protocol 3: Purification of the Antibody Conjugate

-

Purification : Purify the antibody conjugate to remove unreacted drug-linker species, unconjugated antibody, and any aggregates.[10] Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Fraction Collection and Analysis : Collect the fractions corresponding to the purified antibody conjugate.[4] Pool the relevant fractions and determine the protein concentration, for example, by measuring absorbance at 280 nm.[4]

-

Characterization : Analyze the purified conjugate to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and level of aggregation.[10]

References

- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. covachem.com [covachem.com]

- 4. benchchem.com [benchchem.com]

- 5. cyanagen.com [cyanagen.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. store.sangon.com [store.sangon.com]

- 8. proteochem.com [proteochem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Maleimide Functionalization of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maleimide-Thiol Chemistry for Nanoparticle Functionalization

Maleimide (B117702) functionalization is a widely adopted strategy for the covalent conjugation of biomolecules to nanoparticle surfaces. This approach primarily leverages the highly efficient and specific reaction between a maleimide group and a sulfhydryl (thiol) group, known as a Michael addition reaction.[1] This "click chemistry" reaction is favored for its mild reaction conditions, typically proceeding at room temperature in aqueous buffers at physiological pH (6.5-7.5), and its high selectivity for thiol groups over other functional groups like amines and carboxylic acids.[2][3]

The resulting thioether bond is stable, making maleimide-functionalized nanoparticles robust platforms for various biomedical applications, including targeted drug delivery, medical imaging, and diagnostics.[4][5] By functionalizing nanoparticles with maleimide groups, researchers can readily conjugate thiol-containing ligands such as peptides (e.g., RGD), antibodies, and nucleic acids for targeted delivery to specific cells or tissues.[6][7][8]

General Considerations for Protocol Optimization

Successful maleimide functionalization of nanoparticles requires careful optimization of several reaction parameters to ensure high conjugation efficiency and maintain nanoparticle stability.

Key Parameters:

-

pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[3] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it unreactive towards thiols.[1]

-

Molar Ratio of Reactants: The molar ratio of maleimide groups on the nanoparticle surface to the thiol-containing ligand is a critical parameter. An excess of maleimide is often used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific nanoparticle and ligand.[9][10]

-

Reaction Time and Temperature: The reaction is typically fast, often reaching high efficiency within 30 minutes to 2 hours at room temperature.[9]

-

Nanoparticle Stability: The functionalization process should not induce aggregation of the nanoparticles. The use of stabilizing agents, such as polyethylene (B3416737) glycol (PEG), can help maintain colloidal stability.[4]

-

Storage of Maleimide-Functionalized Nanoparticles: Maleimide-functionalized nanoparticles should be stored under conditions that minimize hydrolysis. Storage at 4°C is preferable to 20°C to maintain the reactivity of the maleimide groups over time.[9][10]

Detailed Experimental Protocols

Herein, we provide detailed protocols for the maleimide functionalization of three common types of nanoparticles: gold nanoparticles (AuNPs), poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and liposomes.

Protocol for Maleimide Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a one-step method for the surface engineering of gold nanoparticles with maleimide groups using a hetero-bifunctional PEG linker.[11][12]

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

Hetero-bifunctional linker: Orthopyridyl disulfide-poly(ethylene glycol)-maleimide (OPSS-PEG-Mal)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Ligand Exchange: Mix the citrate-stabilized AuNPs with the OPSS-PEG-Mal linker in PBS at room temperature. The OPSS group will readily attach to the gold surface, displacing the citrate (B86180) ligands.[11][12] The reaction is typically complete within 30 minutes.[11][12]

-

Purification: Purify the maleimide-functionalized AuNPs by centrifugation to remove excess, unreacted OPSS-PEG-Mal linker.[12] Resuspend the nanoparticle pellet in fresh PBS.

-

Conjugation with Thiol-Containing Ligand: Add the thiol-containing molecule (e.g., RGD peptide) to the purified maleimide-functionalized AuNPs. The reaction proceeds at room temperature and is typically complete within 2 hours.

-

Final Purification: Purify the final conjugated AuNPs by centrifugation to remove any unconjugated ligands. Resuspend in an appropriate buffer for storage or downstream applications.

Protocol for Maleimide Functionalization of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

This protocol details the preparation of maleimide-functionalized PLGA nanoparticles using an emulsion-solvent evaporation method.[9][13]

Materials:

-

PLGA-PEG-Maleimide copolymer

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 0.5% w/v in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Nanoparticle Synthesis: Dissolve the PLGA-PEG-Maleimide copolymer in DCM.[13] Add this organic solution to the aqueous PVA solution and sonicate on ice to form an oil-in-water emulsion.[13]

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[13]

-

Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove residual PVA and un-encapsulated polymer.

-

Conjugation with Thiol-Containing Ligand: Resuspend the purified maleimide-functionalized PLGA nanoparticles in a suitable buffer (e.g., 10 mM HEPES, pH 7.0 or PBS, pH 7.4).[9] Add the thiol-containing ligand and incubate at room temperature for 30 minutes to 2 hours.[9]

-

Final Purification: Purify the conjugated PLGA nanoparticles by centrifugation to remove unconjugated ligands.

Protocol for Maleimide Functionalization of Liposomes

This protocol describes the preparation of maleimide-functionalized liposomes using the thin-film hydration method.[5]

Materials:

-

Lipids (e.g., Lipoid S100, cholesterol)

-

Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

-

Hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution)

-

Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

-

Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask.[5] Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.[5]

-

Hydration: Hydrate the lipid film with the hydration buffer.[5] This will form multilamellar vesicles.

-

Sonication/Extrusion: Sonicate the liposome (B1194612) suspension or pass it through an extruder to form small, unilamellar vesicles of a desired size.

-

Drug Loading (if applicable): If encapsulating a drug, this can be done via active or passive loading methods. For doxorubicin, an ammonium sulfate gradient can be used for active loading.[5]

-

Purification: Remove unencapsulated drug and other impurities using a size exclusion chromatography column (e.g., Sephadex G-25).[5]

-

Conjugation with Thiol-Containing Ligand: Add the thiol-containing ligand to the purified maleimide-functionalized liposomes and incubate at room temperature.

-

Final Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis.

Characterization of Maleimide-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the nanoparticles.

Common Characterization Techniques:

-

Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size, size distribution, and morphology of the nanoparticles before and after functionalization.[12][14]

-

Surface Charge: Zeta potential measurements are used to assess changes in the surface charge of the nanoparticles upon functionalization.[12]

-

Surface Chemistry: Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of maleimide and conjugated ligands on the nanoparticle surface.[14][15]

-

Quantification of Ligand Conjugation: The amount of conjugated ligand can be determined using various methods, including UV-Vis spectroscopy (by measuring the depletion of the ligand from the supernatant after conjugation), fluorescence-based assays, or liquid chromatography.[9][12]

Data Presentation: Quantitative Analysis of Maleimide Functionalization

The following tables summarize quantitative data from the literature on maleimide functionalization of nanoparticles.

Table 1: Reaction Conditions and Conjugation Efficiency

| Nanoparticle Type | Ligand | Maleimide to Thiol Molar Ratio | Reaction Time | Temperature | Buffer | Conjugation Efficiency (%) |

| PLGA | cRGDfK peptide | 2:1 | 30 min | Room Temp | 10 mM HEPES, pH 7.0 | 84 ± 4%[9][10] |

| PLGA | 11A4 nanobody | 5:1 | 2 h | Room Temp | PBS, pH 7.4 | 58 ± 12%[9][10] |

Table 2: Physicochemical Properties of Nanoparticles Before and After Functionalization

| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

| Gold (13 nm) | Citrate-stabilized | ~13 | Negative |

| Gold (13 nm) | OPSS-PEG-Mal | Increased | Shift towards neutral |

| Gold (13 nm) | + HS-PEG-NH2 | Further Increased | Positive[12] |

Applications in Drug Delivery and Cellular Targeting

Maleimide-functionalized nanoparticles are extensively used to enhance the delivery of therapeutic agents to specific cells and tissues, thereby improving efficacy and reducing off-target toxicity.

A prominent example is the use of RGD peptides conjugated to nanoparticles to target integrins, which are overexpressed on the surface of many cancer cells and tumor vasculature.[4][10] This targeted delivery strategy has been shown to increase the cellular uptake of nanoparticles and the efficacy of cytotoxic payloads.[10]

Mandatory Visualizations

Experimental Workflow for Maleimide Functionalization of Nanoparticles

Caption: General workflow for maleimide functionalization of nanoparticles.

Signaling Pathway: Integrin-Mediated Uptake of RGD-Functionalized Nanoparticles

References

- 1. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. editverse.com [editverse.com]

- 3. EGFR-specific single-chain variable fragment antibody-conjugated Fe3O4/Au nanoparticles as an active MRI contrast agent for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload | MDPI [mdpi.com]

- 11. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Biological Functions and Clinical Applications of Integrins in Cancers [frontiersin.org]

- 15. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sulfo-SMCC in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody and the drug is a critical component influencing the stability, efficacy, and safety of the ADC. Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely employed in ADC development.[1][2][3] It facilitates the covalent attachment of a drug to an antibody through a stable thioether bond.[4][5]

This document provides a comprehensive guide to the use of Sulfo-SMCC in the creation of ADCs, detailing its chemical properties, a step-by-step experimental protocol, and methods for the characterization of the resulting conjugate.

Chemical Properties and Mechanism of Action

Sulfo-SMCC is a water-soluble crosslinker containing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[2][6][7] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[2][4] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of a payload or a modified linker, to form a stable thioether bond.[2][4]